Home > Products > Screening Compounds P104972 > Monomethyl auristatin E
Monomethyl auristatin E -

Monomethyl auristatin E

Catalog Number: EVT-8189711
CAS Number:
Molecular Formula: C39H67N5O7
Molecular Weight: 718.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Monomethyl auristatin E is part of a family of compounds known as auristatins, which are characterized by their potent antitumor activity. These compounds are classified under synthetic antineoplastic agents and are primarily used in targeted cancer therapies. The chemical structure of monomethyl auristatin E allows it to be linked to monoclonal antibodies, enhancing its specificity for cancer cells while minimizing systemic toxicity .

Synthesis Analysis

Methods and Technical Details

The synthesis of monomethyl auristatin E typically involves several steps that include the modification of dolastatin 10. A common approach utilizes solid-phase peptide synthesis combined with various coupling reactions to create the desired structure. The process often employs linkers that can be cleaved under specific conditions, allowing for targeted release of the cytotoxic agent within cancer cells.

For example, one method involves the use of a maleimide-PEG (polyethylene glycol) linker that is cleavable by cathepsin B, an enzyme overexpressed in many tumor types. This linker design enhances the stability of the conjugate in circulation while ensuring rapid release upon internalization by target cells .

Molecular Structure Analysis

Structure and Data

The molecular formula for monomethyl auristatin E is C39H67N5O7C_{39}H_{67}N_{5}O_{7}, with a molecular weight of approximately 717.98 g/mol. The compound features a complex structure that includes multiple functional groups conducive to its biological activity. Its intricate arrangement allows for effective interaction with tubulin, thereby inhibiting its polymerization and disrupting microtubule formation necessary for cell division .

Chemical Reactions Analysis

Reactions and Technical Details

Monomethyl auristatin E undergoes various chemical reactions that are crucial for its functionality as an antitumor agent. The primary reaction mechanism involves binding to tubulin, leading to the inhibition of microtubule assembly. This action results in cell cycle arrest and subsequent apoptosis in cancer cells.

Additionally, when incorporated into antibody-drug conjugates, monomethyl auristatin E is released intracellularly after being cleaved from its linker by lysosomal enzymes. This targeted release mechanism significantly enhances its therapeutic efficacy while reducing off-target effects commonly associated with conventional chemotherapeutics .

Mechanism of Action

Process and Data

The mechanism of action for monomethyl auristatin E involves several steps:

  1. Targeting: Monomethyl auristatin E is linked to monoclonal antibodies that specifically bind to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the antibody-drug conjugate is internalized into the cancer cell.
  3. Release: Inside the cell, lysosomal enzymes cleave the linker, releasing monomethyl auristatin E.
  4. Inhibition: The released monomethyl auristatin E binds to tubulin, inhibiting its polymerization and leading to disruption of microtubule dynamics.
  5. Cell Death: This results in cell cycle arrest and ultimately induces apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Monomethyl auristatin E exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide up to 20 mM.
  • Stability: The compound demonstrates stability when linked in antibody-drug conjugates but is designed for rapid release within tumor cells.
  • Biological Activity: Monomethyl auristatin E is significantly more potent than traditional chemotherapeutics such as doxorubicin, with potency estimates being 100-1000 times greater .
Applications

Scientific Uses

Monomethyl auristatin E is primarily used in cancer therapy as part of antibody-drug conjugates. Its applications include:

  • Targeted Cancer Therapy: By linking monomethyl auristatin E to monoclonal antibodies, it allows for precise targeting of tumor cells while minimizing damage to healthy tissues.
  • Research on Tumor Microenvironment: Studies have shown that monomethyl auristatin E can modulate immune responses within tumors when used in combination with other therapies such as radiotherapy .
  • Development of Prodrugs: Ongoing research explores the formulation of prodrug nanoparticles based on monomethyl auristatin E to enhance delivery mechanisms and reduce systemic toxicity .
Introduction to MMAE in Targeted Anticancer Therapeutics

Historical Development of Auristatins as Synthetic Analogues of Dolastatin 10

The discovery of auristatins originated with Pettit’s 1987 isolation of dolastatin 10 from the sea hare Dolabella auricularia. This linear peptide exhibited extraordinary tubulin polymerization inhibition (binding noncompetitively at vinca alkaloid sites) and picomolar cytotoxicity against diverse cancer models. However, its scarcity from natural sources and metabolic instability prompted systematic structure-activity relationship studies. Monomethyl Auristatin E and Monomethyl Auristatin F (Monomethyl Auristatin F) emerged as optimized synthetic analogs preserving dolastatin 10’s mechanism while enhancing plasma stability. Key modifications included:

  • Terminal subunit engineering: Introduction of carbamate groups at the P1 (C-terminus) and P5 (N-terminus) positions improved metabolic resilience and chemical tractability [1]
  • C-terminal optimization: Monomethyl Auristatin F incorporates a charged phenylalanine carboxylate, reducing passive membrane diffusion and bystander toxicity compared to the nonpolar Monomethyl Auristatin E [5]

These innovations yielded molecules retaining dolastatin 10’s antimitotic mechanism but devoid of its pharmacokinetic limitations. Crucially, both analogs demonstrated negligible degradation in plasma, liver lysosomal extracts, or cathepsin B exposure—essential stability for systemic delivery [1].

Table 1: Structural and Functional Comparison of Dolastatin 10 and Key Auristatins

CompoundOriginKey Structural FeaturesTubulin Inhibition IC₅₀Plasma Stability
Dolastatin 10Dolabella auriculariaNatural pentapeptide1.2 nMLow
Monomethyl Auristatin ESynthetic analogDesmethylated terminus; uncharged C-terminus0.18 nMHigh
Monomethyl Auristatin FSynthetic analogCharged C-terminal phenylalanine3.5 nMHigh

Role of Monomethyl Auristatin E in Modern Antibody-Drug Conjugate Design

Monomethyl Auristatin E has become the predominant payload in clinically advanced antibody-drug conjugates due to four defining characteristics:

  • Ultrapotency: IC₅₀ values in the low nanomolar-picomolar range enable tumor cell killing despite limited payload internalization [2] [3]
  • Defined mechanism: Reversible inhibition of tubulin polymerization induces G2/M phase arrest and caspase-mediated apoptosis [3] [10]
  • Chemical tractability: Primary amine at the N-terminus facilitates conjugation via protease-cleavable linkers without compromising cytotoxicity [1] [7]
  • Bystander activity: Membrane permeability enables diffusion to adjacent antigen-negative cells within heterogeneous tumors [6]

The molecular architecture of Monomethyl Auristatin E antibody-drug conjugates typically incorporates:

  • Protease-cleavable linkers: Valine-citrulline dipeptide sequences (e.g., maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl) provide plasma stability while enabling cathepsin B-mediated release in lysosomes [1] [6]
  • Controlled drug-to-antibody ratio: Optimization at 3–4 Monomethyl Auristatin E molecules per immunoglobulin G molecule balances potency with pharmacokinetics [1]

Table 2: Clinically Approved Monomethyl Auristatin E-Based Antibody-Drug Conjugates

Antibody-Drug ConjugateTarget AntigenAntibody TypeIndicationApproval Year
Brentuximab Vedotin (Adcetris®)CD30Chimeric immunoglobulin G1Anaplastic large cell lymphoma; Hodgkin lymphoma2011
Polatuzumab Vedotin (Polivy®)CD79bHumanized immunoglobulin G1Diffuse large B-cell lymphoma2019
Enfortumab Vedotin (Padcev®)Nectin-4Fully human immunoglobulin G1Metastatic urothelial carcinoma2019
Tisotumab Vedotin (Tivdak®)Tissue factorHuman immunoglobulin G1Recurrent cervical cancer2021
Disitamab Vedotin (Aidixi®)HER2Humanized immunoglobulin G1Gastric cancer2021 (China NMPA)

Mechanistically, these antibody-drug conjugates undergo antigen-mediated endocytosis, lysosomal trafficking, and linker cleavage to liberate active Monomethyl Auristatin E. The released payload then binds tubulin, disrupting microtubule dynamics and triggering mitotic catastrophe. This process achieves selective cytotoxicity at antigen-positive tumor sites, minimizing off-target effects [1] [4] [7].

Key Research Gaps and Opportunities in Monomethyl Auristatin E-Based Therapeutics

Despite clinical successes, fundamental challenges persist in Monomethyl Auristatin E antibody-drug conjugate development:

• Hydrophobicity-Driven Limitations

Monomethyl Auristatin E’s inherent hydrophobicity (log P >3) necessitates low drug-to-antibody ratios (typically 3–4) to prevent antibody-drug conjugate aggregation, accelerated clearance, and suboptimal tumor delivery. Strategies under investigation include:

  • Hydrophilic warhead modifications: Incorporation of glucuronyl groups (e.g., β-D-glucuronyl-Monomethyl Auristatin E) reduces log P by >2 units while preserving cytotoxicity [8]
  • PEGylated linkers: Polyethylene glycol spacers decrease hydrophobicity and aggregation propensity without compromising linker cleavage kinetics [1]
  • Sugar-based solubilizers: Carbohydrate conjugation enhances aqueous solubility and may circumvent multidrug resistance efflux pumps [8]

• Resistance Mechanisms

Tumor resistance pathways include:

  • Lysosomal dysfunction: Impaired cathepsin B activity prevents linker cleavage and payload release [9]
  • Altered tubulin isotype expression: βIII-tubulin overexpression confers resistance to microtubule-targeting agents [9]
  • Efflux transporter upregulation: P-glycoprotein mediates Monomethyl Auristatin E extrusion from cancer cells [9]

Novel conjugates incorporating P-glycoprotein inhibitors or microtubule-stabilizing payload combinations represent promising countermeasures.

• Emerging Therapeutic Paradigms

Innovative applications transcend traditional antibody-drug conjugate design:

  • Radio-immunotherapy integration: Monomethyl Auristatin E enhances radiation-induced DNA double-strand breaks while promoting immunogenic cell death. In syngeneic models, this combination increased CD8+ T-cell infiltration and established systemic immunologic memory [6]
  • Peptide-drug conjugates: Activatable cell-penetrating peptides conjugated to Monomethyl Auristatin E via valine-citrulline linkers enable payload delivery independent of antigen expression, particularly in immune-cold tumors [6]
  • Tumor microenvironment targeting: Antibody-drug conjugates directed against stromal or vascular antigens (e.g., fibronectin isoforms) may overcome tumor cell heterogeneity and genomic instability [4]

These approaches position Monomethyl Auristatin E at the forefront of next-generation targeted therapies, potentially expanding its utility beyond hematologic malignancies to treatment-refractory solid tumors through optimized delivery systems and rational combination regimens.

Properties

Product Name

Monomethyl auristatin E

IUPAC Name

(2S)-N-[(2S)-2-[[(3R,5S)-1-[(2S)-2-[(2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]-3-methyl-2-(methylamino)butanamide

Molecular Formula

C39H67N5O7

Molecular Weight

718.0 g/mol

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)33(24(4)5)39(49)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48,49)/t25-,26+,27+,29-,30+,32-,33-,34?,35+,36?/m0/s1

InChI Key

RJACXSRFJLSJEZ-DWDUBXCRSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(C(C)C)C(=O)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC[C@H](C)C([C@@H](CC(=O)N1CCC[C@H]1C([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.